molecular formula C22H18N4O2S2 B2370584 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 876715-05-8

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2370584
CAS RN: 876715-05-8
M. Wt: 434.53
InChI Key: ZKPXJDKIOCQVFQ-UHFFFAOYSA-N
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Description

2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H18N4O2S2 and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Thiazolopyrimidine derivatives, related to the compound , have been synthesized and shown to have significant antinociceptive and anti-inflammatory activities. The synthesis process and pharmacological screening of these compounds have been reported in detail (Selvam, Karthik, Palanirajan, & Ali, 2012).
  • Research on pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones, which are structurally related to the compound , has revealed the synthesis of new heterocyclic systems with promising antimicrobial activity against Staphylococcus aureus (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Antitumor Activity

  • Diamidino-substituted derivatives of phenyl benzothiazolyl and dibenzothiazolyl furans and thiophenes have been prepared, exhibiting significant antiproliferative activity on tumor cell lines and efficient minor groove binding properties with DNA, suggesting a potential in cancer therapy (Racané et al., 2010).
  • Novel amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines have shown pronounced antitumor activity in vitro, with activity depending on the nature of the amine fragments used in their synthesis (Sirakanyan et al., 2019).

properties

IUPAC Name

10-(1H-benzimidazol-2-ylmethylsulfanyl)-11-(furan-2-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c27-21-19-14-6-3-9-17(14)30-20(19)25-22(26(21)11-13-5-4-10-28-13)29-12-18-23-15-7-1-2-8-16(15)24-18/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPXJDKIOCQVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=NC5=CC=CC=C5N4)CC6=CC=CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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